

# 5-Nitroisatin synthesis from isatin

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## Compound of Interest

Compound Name:	5-Nitroisatin
Cat. No.:	B147319

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## Reaction Principle and Mechanism

The synthesis of **5-nitroisatin** from isatin is achieved through an electrophilic aromatic substitution reaction.<sup>[1]</sup> Isatin is treated with a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, under strictly controlled temperature conditions.

### Mechanism:

- Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ).
- Electrophilic Attack: The electron-rich aromatic ring of isatin attacks the nitronium ion. The nitro group is directed to the C-5 position of the indole ring.
- Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final product, **5-nitroisatin**.

Maintaining a low temperature (0-5 °C) throughout the reaction is crucial to prevent over-nitration and the formation of unwanted byproducts, thereby ensuring high yield and purity.<sup>[1][2]</sup>

Caption: Figure 1: Reaction scheme for the nitration of isatin.

## Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the nitration of isatin.[2][5]

#### Materials and Reagents:

- Isatin ( $C_8H_5NO_2$ )
- Concentrated Sulfuric Acid ( $H_2SO_4$ , 98%)
- Fuming Nitric Acid ( $HNO_3$ )
- Crushed Ice
- Distilled Water

#### Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-salt bath
- Dropping funnel
- Thermometer
- Büchner funnel and filtration flask
- Beakers

#### Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 121 mL). Cool the acid to 0 °C using an ice-salt bath.[2]
- Addition of Isatin: Slowly add isatin (e.g., 14.7 g, 0.1 mol) in portions to the cold, stirring sulfuric acid.[2] Ensure the isatin is well-dispersed.

- Nitration: While maintaining the temperature of the reaction mixture between 0 °C and 5 °C, add fuming nitric acid (e.g., 4.2 mL) dropwise from a dropping funnel over a period of approximately 30-60 minutes.[2][5] Critical Step: The temperature must not exceed 5 °C to minimize side reactions.[2]
- Reaction Time: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.[2]
- Quenching: Carefully pour the reaction mixture over a large amount of crushed ice (e.g., 500 g) in a large beaker with stirring.[2] A yellow precipitate will form immediately.
- Isolation: Collect the crude **5-nitroisatin** by vacuum filtration using a Büchner funnel.
- Washing: Wash the filtered solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper.
- Drying: Air-dry the product to a constant weight. The resulting product is typically an orange-yellow to orange crystalline powder.[1][2]

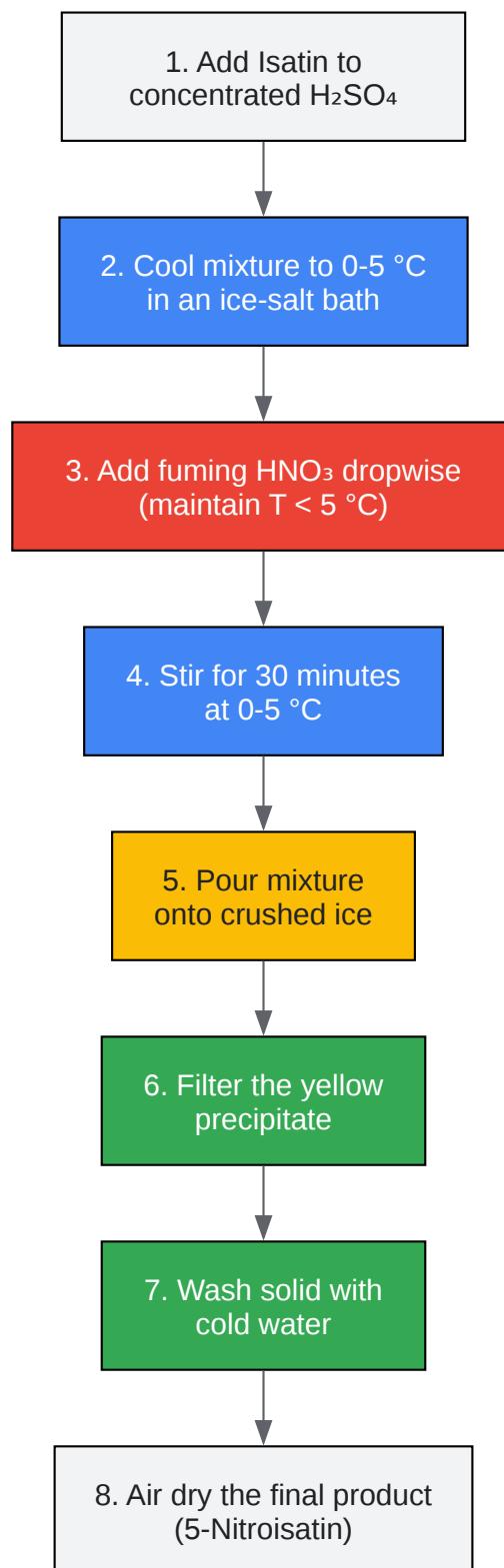


Figure 2: Experimental Workflow for 5-Nitroisatin Synthesis

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Caption: Figure 2: Step-by-step laboratory workflow for synthesis.

# Quantitative Data and Characterization

The successful synthesis of **5-nitroisatin** can be confirmed by its physical and spectral properties. The data presented below is compiled from various chemical data sources.

Table 1: Physicochemical Properties of **5-Nitroisatin**

Property	Value	Reference(s)
CAS Number	<b>611-09-6</b>	<a href="#">[1]</a> , <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[2]</a>
Molecular Weight	192.13 g/mol	<a href="#">[2]</a> , <a href="#">[6]</a>
Appearance	Orange-yellow to orange crystalline powder	<a href="#">[1]</a> , <a href="#">[2]</a>
Melting Point	251 °C (with decomposition)	<a href="#">[2]</a> , <a href="#">[6]</a>

| Solubility | Limited in water, soluble in various organic solvents |[\[1\]](#) |

Table 2: Summary of Reaction Parameters and Expected Results

Parameter	Value / Description	Reference(s)
Reactants	<b>Isatin, Conc. H<sub>2</sub>SO<sub>4</sub>, Fuming HNO<sub>3</sub></b>	<a href="#">[2]</a>
Molar Ratio (Isatin:HNO <sub>3</sub> )	Approx. 1 : 1	<a href="#">[2]</a>
Reaction Temperature	0-5 °C	<a href="#">[2]</a> , <a href="#">[5]</a>
Reaction Time	~1 hour	<a href="#">[5]</a>
Product Appearance	Yellow precipitate	<a href="#">[2]</a>
Expected Yield	~85%	<a href="#">[2]</a>

| Purity (Typical) | >97% |[\[6\]](#) |

## Conclusion

The direct nitration of isatin is an efficient and well-established method for the synthesis of **5-nitroisatin**. The procedure is straightforward but requires meticulous control of the reaction temperature to achieve high yields and purity. The resulting **5-nitroisatin** is a valuable intermediate for the development of novel therapeutic agents, making this synthesis a fundamental technique for professionals in organic synthesis and drug discovery.

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- To cite this document: BenchChem. [5-Nitroisatin synthesis from isatin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147319#5-nitroisatin-synthesis-from-isatin>

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